2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride
CAS No.: 1423028-14-1
Cat. No.: VC3016274
Molecular Formula: C6H16ClNS
Molecular Weight: 169.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1423028-14-1 |
|---|---|
| Molecular Formula | C6H16ClNS |
| Molecular Weight | 169.72 g/mol |
| IUPAC Name | 2-(2-methylpropylsulfanyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H15NS.ClH/c1-6(2)5-8-4-3-7;/h6H,3-5,7H2,1-2H3;1H |
| Standard InChI Key | AHXOYRZBBFSRFS-UHFFFAOYSA-N |
| SMILES | CC(C)CSCCN.Cl |
| Canonical SMILES | CC(C)CSCCN.Cl |
Introduction
Synthesis
The synthesis of 2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride involves organic chemistry techniques focusing on sulfur-containing compounds and amines. The general steps include:
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Preparation of Starting Materials:
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Sulfanyl derivatives and ethanamine precursors are prepared.
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Reaction Conditions:
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Solvents such as dichloromethane or ethanol are commonly used.
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Reaction temperatures range from ambient to reflux conditions depending on the reactivity of the starting materials.
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Formation of Hydrochloride Salt:
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The free base is treated with hydrochloric acid to form the more soluble hydrochloride salt.
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These reaction conditions are optimized to ensure high yield and purity, which are critical for pharmaceutical-grade compounds .
Chemical Reactivity
The compound exhibits typical reactivity associated with amines and sulfides:
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Primary Amine Reactivity:
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The primary amine group is highly reactive due to minimal steric hindrance.
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It can participate in alkylation, acylation, and condensation reactions.
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Sulfanyl Group Reactivity:
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The sulfanyl (-SH) group can undergo oxidation or substitution reactions.
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This dual functionality allows the compound to be used as an intermediate in synthesizing more complex molecules .
Medicinal Chemistry
The compound has potential applications in drug design due to its structural features:
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Its amine group can interact with biological targets such as receptors or enzymes.
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Research suggests that similar compounds modulate neurotransmitter systems (e.g., serotonin and norepinephrine), which could influence mood and cognition.
Pharmacological Research
Its solubility in water makes it suitable for biological assays and pharmacokinetic studies, particularly in drug discovery pipelines.
Industrial Applications
The compound may serve as a precursor or intermediate for synthesizing other sulfur-containing amines used in various industries.
Research Insights
Studies on structurally related compounds suggest that modifications to the sulfanyl or amine groups can lead to enhanced bioactivity or specificity for certain biological targets. For example:
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Compounds with similar frameworks have shown potential as anticancer agents or neurotransmitter modulators.
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The hydrochloride form improves bioavailability by enhancing solubility.
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